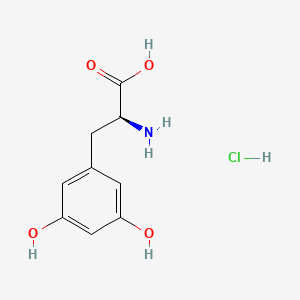

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a phenyl ring substituted with hydroxyl groups at the 3 and 5 positions, attached to a propanoic acid backbone. The (S)-configuration at the α-carbon ensures stereospecificity, critical for interactions in biological systems. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

Molecular Formula |

C9H12ClNO4 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO4.ClH/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5;/h1-2,4,8,11-12H,3,10H2,(H,13,14);1H/t8-;/m0./s1 |

InChI Key |

KIRCZYGWZLSWMY-QRPNPIFTSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 3,5-dihydroxybenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenylglycine derivatives.

Scientific Research Applications

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in various biochemical pathways and its interaction with enzymes.

Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with metabotropic glutamate receptors, particularly mGluR1 and mGluR5.

Pathways: It modulates the signaling pathways associated with these receptors, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to four structurally related derivatives (Table 1), selected based on substituent variations on the phenyl ring and backbone modifications:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Insights

Hydroxyl Group Positioning :

- The 3,5-dihydroxy substitution in the target compound distinguishes it from Levodopa (3,4-dihydroxy). While Levodopa’s 3,4-dihydroxy group is essential for dopamine biosynthesis, the 3,5 configuration may alter receptor binding or antioxidant activity .

- Dichloro (e.g., 3,5-dichloro) and trifluoro derivatives lack hydroxyl groups, reducing polar interactions but increasing lipophilicity and stability against oxidation .

- Biological Activity: Levodopa’s therapeutic efficacy in Parkinson’s disease is well-documented, whereas halogenated analogs (e.g., dichloro, trifluoro) are primarily research tools for studying ion channel modulation or protease inhibition .

Biological Activity

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride, also known as a derivative of L-DOPA, is a compound of significant interest in pharmacology and biochemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C₉H₁₂ClNO₄

- Molecular Weight : 217.65 g/mol

- CAS Number : 1810074-88-4

- Structure : The compound features an amino group, a propanoic acid backbone, and two hydroxyl groups on the phenyl ring, which contribute to its biological activity.

The biological activity of (S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride can be attributed to its role as a precursor in dopamine synthesis. The hydroxyl groups on the aromatic ring enhance its reactivity and interaction with biological targets.

- Dopaminergic Activity : The compound is a precursor to dopamine and can influence dopaminergic signaling pathways, making it relevant in treating conditions such as Parkinson's disease.

- Antioxidant Properties : The presence of hydroxyl groups allows for scavenging of free radicals, contributing to its antioxidant capacity.

Neuroprotective Effects

Research indicates that (S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride exhibits neuroprotective properties by:

- Reducing oxidative stress in neuronal cells.

- Enhancing mitochondrial function and reducing apoptosis in dopaminergic neurons.

Antimicrobial Activity

A study evaluating various derivatives of similar compounds found that those with structural similarities to (S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed:

- Weak antimicrobial effects against Staphylococcus aureus and Enterococcus faecalis.

- Enhanced activity when modified with additional functional groups, indicating potential for further development as an antimicrobial agent .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving animal models of Parkinson's disease, administration of (S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride led to:

- Significant improvement in motor function.

- Reduction in dopaminergic neuron loss compared to control groups.

These findings suggest its potential utility in therapeutic strategies for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various derivatives showed that compounds structurally related to (S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid exhibited:

- Minimum Inhibitory Concentration (MIC) values ranging from 8–64 µg/mL against resistant strains of bacteria.

This positions the compound as a candidate for developing new antimicrobial agents targeting drug-resistant pathogens .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Neuroprotective Effects | Reduced oxidative stress; improved motor function in Parkinson's models |

| Antimicrobial Activity | Weak activity against Gram-positive bacteria; enhanced efficacy with structural modifications |

| Structural Modifications | Increased activity observed with specific hydroxyl and amino group substitutions |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride?

- Methodological Answer : The synthesis should prioritize chiral intermediates derived from L-serine or L-alanine backbones to preserve stereochemistry. Protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amino and hydroxyl groups are critical to prevent racemization during coupling reactions. Asymmetric catalysis or enzymatic resolution can enhance enantioselectivity. Post-synthesis purification via reverse-phase HPLC or chiral chromatography is essential to confirm purity (>95%) .

Q. How should researchers characterize the physicochemical stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (for aromatic ring integrity) and LC-MS to identify breakdown products (e.g., dehydroxylated or decarboxylated derivatives). Differential scanning calorimetry (DSC) can assess thermal stability, while NMR (¹H/¹³C) tracks structural changes .

Q. What analytical techniques are optimal for quantifying impurities in this compound?

- Methodological Answer : Use hyphenated techniques like LC-UV-MS for impurity profiling. Compare retention times and mass spectra against synthesized impurities (e.g., des-hydroxy analogs, racemic mixtures). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides absolute purity validation. Limit of detection (LOD) should be <0.1% for regulatory compliance .

Advanced Research Questions

Q. How do structural modifications (e.g., dihydroxy vs. dichloro/diiodo phenyl groups) alter the compound’s interaction with amino acid transporters like LAT1?

- Methodological Answer : Perform competitive uptake assays in LAT1-expressing cell lines (e.g., HEK293) using radiolabeled substrates (³H-L-DOPA). Compare IC₅₀ values of the parent compound with analogs (e.g., 3,5-dichloro or 3,5-diiodo derivatives from ). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity differences based on substituent electronegativity and steric effects .

Q. What experimental approaches resolve contradictions in reported cytotoxicity across cell-based assays?

- Methodological Answer : Standardize assay conditions by controlling variables:

- Cell culture : Use identical passage numbers and serum-free media during treatment.

- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via LC-MS.

- Endpoint measurements : Combine MTT assay with live-cell imaging (e.g., Calcein-AM/PI staining) to distinguish cytostatic vs. cytotoxic effects. Cross-validate results using orthogonal methods (e.g., ATP luminescence) .

Q. How can researchers elucidate the metabolic fate of this compound in hepatic models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) or primary hepatocytes. Identify phase I metabolites (oxidation, deamination) via UPLC-QTOF-MS. For phase II metabolism (e.g., glucuronidation/sulfation), supplement cofactors (UDPGA/PAPS). Compare metabolic pathways to structurally related compounds (e.g., L-DOPA ) to predict interspecies variability.

Methodological Considerations for Data Interpretation

Q. What strategies mitigate batch-to-batch variability in bioactivity studies?

- Methodological Answer :

- Quality control : Require certificates of analysis (CoA) for each batch, including chiral purity, residual solvents, and endotoxin levels.

- Bioactivity normalization : Express dose-response curves relative to a stable internal control (e.g., a reference inhibitor).

- Statistical rigor : Use multivariate ANOVA to account for batch effects in high-throughput screens .

Q. How can computational modeling predict the compound’s solubility and membrane permeability?

- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Validate predictions with experimental

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.